SR141716A is a synthetic compound classified as a pyrazole-based cannabinoid receptor antagonist. It selectively binds to the CB1 cannabinoid receptor with high affinity, blocking the effects of endogenous and exogenous cannabinoids [, ]. This compound has been extensively studied for its potential therapeutic applications in various conditions, including obesity, drug addiction, and neurological disorders [, ].
Several synthetic routes for SR141716A and its analogs have been reported. A common approach involves multi-step reactions starting from substituted phenylhydrazines and appropriate pyrazole precursors [, ]. The specific reaction conditions and reagents may vary depending on the desired analog and its substituents.
SR141716A consists of a central pyrazole ring substituted with a piperidine carboxamide moiety at position 3, a 4-chlorophenyl group at position 5, and a 2,4-dichlorophenyl group at position 1. Conformational analysis using molecular mechanics and quantum chemical calculations has revealed several low-energy conformers []. These studies suggest the importance of the piperidine ring orientation and the overall shape of the molecule for its interaction with the CB1 receptor.
SR141716A acts as a competitive antagonist at the CB1 receptor, binding to the receptor's active site and preventing the binding of agonists like Δ9-tetrahydrocannabinol (THC) [, ]. This binding interaction inhibits the activation of downstream signaling pathways associated with CB1 receptor activation, ultimately blocking the physiological and behavioral effects of cannabinoids.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2